molecular formula C8H5Cl2FO3 B1461844 2,4-Dichloro-3-fluoromandelic acid CAS No. 1805478-88-9

2,4-Dichloro-3-fluoromandelic acid

Cat. No. B1461844
M. Wt: 239.02 g/mol
InChI Key: RPOUYWJFZYEAFV-UHFFFAOYSA-N
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Description

Mandelic acid is an aromatic alpha hydroxy acid with the molecular formula C8H8O3. It is a white crystalline solid that is soluble in water and polar organic solvents. It is a useful precursor to various drugs . The molecule consists of a benzene ring substituted with a carboxyl group and a hydroxyl group . Fluorine, chlorine, and other groups can also be attached to this ring, resulting in compounds like 2,4-Dichloro-3-fluoromandelic acid .


Synthesis Analysis

The synthesis of such compounds often involves halogenation and fluoroalkylation . Halogenation is a chemical reaction that incorporates a halogen (like chlorine) into a molecule, while fluoroalkylation is a type of alkylation that introduces a fluorinated alkyl group into a compound .


Molecular Structure Analysis

The molecular structure of a compound like 2,4-Dichloro-3-fluoromandelic acid would likely involve a benzene ring (due to the presence of mandelic acid) with the appropriate substitutions at the 2nd, 4th, and 3rd positions .


Chemical Reactions Analysis

The chemical reactions of 2,4-Dichloro-3-fluoromandelic acid would depend on the functional groups present in the compound. As an acid, it would be expected to participate in acid-base reactions . The presence of halogens might also make it susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 2,4-Dichloro-3-fluoromandelic acid would depend on its specific structure. Factors influencing these properties could include the size and shape of the molecule, the functional groups present, and the presence of any charged species .

Safety And Hazards

The safety and hazards associated with a compound like 2,4-Dichloro-3-fluoromandelic acid would depend on various factors including its reactivity, toxicity, and environmental impact .

Future Directions

The future directions for a compound like 2,4-Dichloro-3-fluoromandelic acid could involve its use in the synthesis of pharmaceuticals or agrochemicals, or as a building block in organic synthesis .

properties

IUPAC Name

2-(2,4-dichloro-3-fluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO3/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOUYWJFZYEAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(C(=O)O)O)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3-fluoromandelic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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